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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazin-2-one

Cat. No.: B1356171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-

chlorophenyl)piperazine, a closely related analogue of 1-(4-Chlorophenyl)piperazin-2-one.

Due to the limited availability of public domain data for 1-(4-Chlorophenyl)piperazin-2-one,

this document leverages the comprehensive data available for the parent amine to illustrate the

expected spectroscopic characteristics. The introduction of a carbonyl group at the 2-position of

the piperazine ring in 1-(4-Chlorophenyl)piperazin-2-one would lead to predictable shifts in

the spectral data presented herein, most notably in the infrared and nuclear magnetic

resonance spectra.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-(4-

chlorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (500.13 MHz, DMSO-d₆)[1]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.29 d 2H Ar-H

6.83 d 2H Ar-H

3.16 t 4H -CH₂- (piperazine ring)

2.92 t 4H -CH₂- (piperazine ring)

1.88 s 1H N-H

¹³C NMR (125.76 MHz, DMSO-d₆)[1]

Chemical Shift (ppm) Assignment

149.9 Ar-C (C-N)

128.8 Ar-C

120.9 Ar-C (C-Cl)

115.9 Ar-C

48.9 -CH₂- (piperazine ring)

45.3 -CH₂- (piperazine ring)

Infrared (IR) Spectroscopy Data
FT-IR (KBr pellet)[1]
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Wavenumber (cm⁻¹) Assignment

3184 N-H stretch

3099 Aromatic C-H stretch

~2800-3000 Aliphatic C-H stretch

~1600 Aromatic C=C stretch

~1500 Aromatic C=C stretch

~1230 C-N stretch

~820 para-substituted benzene C-H bend

~1090 C-Cl stretch

Mass Spectrometry (MS) Data
GC-MS

m/z Interpretation

196 [M]⁺ (Molecular ion)

154 [M - C₃H₆N]⁺

138 [M - C₂H₄N₂]⁺

111 [Cl-C₆H₄]⁺

Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired on a JEOL ECZ 500R spectrometer.[1] The operating frequencies

were 500.13 MHz for the ¹H nucleus and 125.76 MHz for the ¹³C nucleus.[1] The sample was
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dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Bruker Optics IFS66v/s FT-IR spectrometer.[1] The

sample was prepared as a KBr pellet.[1] The spectrum was recorded in the region between

4000 and 400 cm⁻¹.[1]

Mass Spectrometry (MS)
Mass spectrometry data was obtained using a gas chromatography-mass spectrometry (GC-

MS) instrument. The specific instrumentation and conditions were not detailed in the referenced

source. In a typical GC-MS experiment, the sample is introduced into the gas chromatograph to

separate it from any impurities before it enters the mass spectrometer. In the mass

spectrometer, the molecules are ionized, and the resulting fragments are separated based on

their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Compound Synthesis & Purification
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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